molecular formula C15H16O6S B1574385 ODM-203

ODM-203

カタログ番号 B1574385
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor ODM-203 inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.

科学的研究の応用

Antitumor Activity and Immune Modulation

ODM-203 is a novel, selective inhibitor of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), showing promise in cancer treatment. It exhibits strong antitumor activity and also plays a role in immune modulation within the tumor microenvironment. This is evident from its ability to decrease the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and to increase the activation of CD8 T cells. This dual action of inhibiting both FGFR and VEGFR signaling pathways provides a significant therapeutic advantage in treating cancers where these pathways are upregulated (Holmström et al., 2018).

Clinical Study of ODM-203 in Solid Tumors

A clinical trial assessed the pharmacokinetics, safety, and preliminary antitumor activity of ODM-203 in patients with advanced or metastatic solid tumors. The study found that ODM-203, administered at an optimal tablet dose of 400 mg/day with food, demonstrated sufficient plasma concentrations and acceptable tolerability in most patients. Preliminary signs of therapeutic activity were observed, indicating its potential efficacy in solid tumor treatment (Bono et al., 2020).

Study on Optimal Dosing and Safety

Another study focused on identifying the maximum tolerated dose and safety profile of ODM-203 in a first-in-man trial. This trial used a 3+3 dose escalation design, with dosing daily in a 4-week cycle, to evaluate the drug's tolerability and pharmacokinetic profile. The study contributed significantly to understanding the optimal dosing strategy for ODM-203 in clinical settings (Ahnert et al., 2016).

特性

分子式

C15H16O6S

SMILES

Unknown

外観

Solid powder

同義語

ODM-203;  ODM 203;  ODM203.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。